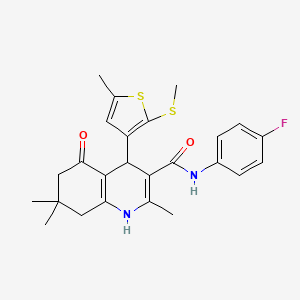![molecular formula C14H19NO7 B12037082 2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranose](/img/structure/B12037082.png)
2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranoose is a chemical compound with the molecular formula C14H19NO7 and a molecular weight of 313.31 g/mol . This compound is a derivative of glucopyranose, a type of sugar molecule, and is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar synthetic routes as those used in laboratory settings, with optimization for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranoose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranoose is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranoose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzyloxycarbonyl group can act as a protective group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-Deoxy-Beta-D-Glucopyranoose: A simpler derivative without the benzyloxycarbonyl group.
2-Acetamido-2-Deoxy-Beta-D-Glucopyranoose: Contains an acetamido group instead of the benzyloxycarbonyl group.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-2-Deoxy-Beta-D-Glucopyranoose is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C14H19NO7 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
benzyl N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10-,11-,12-,13-/m1/s1 |
InChI Key |
FRTOTMQAWIIMKK-SYLRKERUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B12037001.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12037008.png)
![N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12037019.png)
![N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12037020.png)


![3-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12037032.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037047.png)

![2,6-dibromo-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B12037058.png)
![4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037065.png)


